6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate
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Overview
Description
6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring fused with a cycloheptane ring, an ethoxyphenyl group, and a bromobenzoate moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate can be achieved through a multi-step process involving several key reactions:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using ethoxybenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cycloheptane Ring: The cycloheptane ring can be formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-diones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The furan ring and bromobenzoate moiety may allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.
Cycloheptane Derivatives: Compounds like cycloheptanone and cycloheptanol have similar ring structures and can undergo analogous chemical reactions.
Bromobenzoates: Compounds such as methyl 2-bromobenzoate and ethyl 2-bromobenzoate share the bromobenzoate moiety and exhibit similar substitution reactions.
Uniqueness
The uniqueness of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of the ethoxyphenyl group, the fused furan-cycloheptane ring system, and the bromobenzoate moiety make it a versatile and potentially valuable compound for various applications.
Properties
Molecular Formula |
C26H21BrO5 |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-bromobenzoate |
InChI |
InChI=1S/C26H21BrO5/c1-4-30-19-11-9-17(10-12-19)18-13-22(28)24-15(2)31-16(3)25(24)23(14-18)32-26(29)20-7-5-6-8-21(20)27/h5-14H,4H2,1-3H3 |
InChI Key |
JVCRASCFJHALDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C4=CC=CC=C4Br)C)C |
Origin of Product |
United States |
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